molecular formula C5H13NO2 B042680 1,1-Dimethoxypropan-2-amine CAS No. 57390-38-2

1,1-Dimethoxypropan-2-amine

Cat. No.: B042680
CAS No.: 57390-38-2
M. Wt: 119.16 g/mol
InChI Key: GZOKAVHTSXSLNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethoxy-1-methylethylamine can be synthesized from chloroacetaldehyde dimethyl acetal through a series of chemical reactions. The process involves bromination, Gabriel synthesis, and hydrazinolysis .

Industrial Production Methods

The industrial production of 2,2-Dimethoxy-1-methylethylamine typically involves the use of vinyl acetate as the starting material. The target product is synthesized through bromination, Gabriel synthesis, and hydrazinolysis .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-1-methylethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2,2-Dimethoxy-1-methylethylamine include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various amine derivatives, which can be further used in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-1-methylethylamine involves its interaction with molecular targets and pathways in the body. It acts as a reactant in various chemical reactions, leading to the formation of different products that exert their effects through specific molecular pathways .

Properties

IUPAC Name

1,1-dimethoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOKAVHTSXSLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972884
Record name 1,1-Dimethoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57390-38-2
Record name 1,1-Dimethoxy-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57390-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethoxy-1-methylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057390382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethoxy-1-methylethylamine
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